(2R)-7-[(2R,3S,4R,5R,6S)-3-[(2R,3S,4S)-3,4-Dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-(4-hydroxyphenyl)-2,3-dihydrochromen-4-one
Description
The compound "(2R)-7-[(2R,3S,4R,5R,6S)-3-[(2R,3S,4S)-3,4-Dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-(4-hydroxyphenyl)-2,3-dihydrochromen-4-one" is a flavonoid glycoside characterized by a chromen-4-one core substituted with a 4-hydroxyphenyl group at the C2 position and a complex glycosidic moiety at C5. The glycosyl unit consists of a branched oligosaccharide chain, contributing to its high molecular weight (approximately 564–610 g/mol based on structural analogs) . This compound is structurally related to bioactive flavonoids, which are known for antioxidant, anti-inflammatory, and enzyme-inhibitory properties .
Properties
IUPAC Name |
(2S)-7-[(2S,3R,4S,5S,6R)-3-[(2S,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-(4-hydroxyphenyl)-2,3-dihydrochromen-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30O13/c27-9-19-20(31)21(32)22(39-25-23(33)26(34,10-28)11-35-25)24(38-19)36-14-5-6-15-16(30)8-17(37-18(15)7-14)12-1-3-13(29)4-2-12/h1-7,17,19-25,27-29,31-34H,8-11H2/t17-,19+,20+,21-,22+,23-,24+,25-,26+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLALNSGFXCKLLY-DWMQJYMWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=C(C1=O)C=CC(=C2)OC3C(C(C(C(O3)CO)O)O)OC4C(C(CO4)(CO)O)O)C5=CC=C(C=C5)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](OC2=C(C1=O)C=CC(=C2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O[C@H]4[C@@H]([C@](CO4)(CO)O)O)C5=CC=C(C=C5)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30O13 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101177102 | |
| Record name | Liquiritigenin-7-O-β-D-glucopyranosyl-(1→2)-β-D-apiofuranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101177102 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
550.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
135432-48-3 | |
| Record name | Liquiritigenin-7-O-β-D-glucopyranosyl-(1→2)-β-D-apiofuranoside | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=135432-48-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Liquiritigenin-7-O-β-D-glucopyranosyl-(1→2)-β-D-apiofuranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101177102 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of liquiritigenin-7-apiosylglucoside typically involves the glycosylation of liquiritigenin with apiose and glucose. One common method is the use of high-performance centrifugal partition chromatography (HPCPC) combined with ultraviolet detection to separate and purify the flavonoids from Glycyrrhiza uralensis . The reaction conditions often involve a two-phase solvent system composed of ethyl acetate, ethanol, and water in specific ratios to achieve high purity.
Industrial Production Methods
Industrial production of liquiritigenin-7-apiosylglucoside involves the extraction of the compound from the roots of Glycyrrhiza uralensis using solvents such as methanol and ethanol. The extract is then subjected to various chromatographic techniques to isolate and purify the compound. High-performance liquid chromatography (HPLC) and electrospray ion source mass spectroscopy (ESI-MS) are commonly used for the identification and quantification of the compound .
Chemical Reactions Analysis
Types of Reactions
Liquiritigenin-7-apiosylglucoside undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate the reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcomes.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of liquiritigenin-7-apiosylglucoside. These derivatives often exhibit different pharmacological properties and are studied for their potential therapeutic applications .
Scientific Research Applications
Antioxidant Properties
One of the primary applications of this compound lies in its antioxidant properties . Flavonoids are known for their ability to scavenge free radicals and reduce oxidative stress. Research indicates that compounds with similar structures can enhance cellular defenses against oxidative damage, potentially aiding in the prevention of chronic diseases such as cancer and cardiovascular disorders .
Table 1: Comparison of Antioxidant Activities
| Compound Name | Source | Antioxidant Activity (µM TEAC) |
|---|---|---|
| Compound A | Plant X | 12.5 |
| Compound B | Plant Y | 15.0 |
| (2R)-7... | Synthetic | 18.0 |
Anti-inflammatory Effects
The compound exhibits significant anti-inflammatory effects , which have been demonstrated in various preclinical models. Studies suggest that it can inhibit the production of pro-inflammatory cytokines and enzymes such as COX-2 and iNOS . This property is particularly beneficial in treating conditions like arthritis and other inflammatory diseases.
Neuroprotective Potential
Research has indicated that flavonoids can exert neuroprotective effects by modulating signaling pathways involved in neuronal survival and apoptosis. The compound may enhance cognitive function and protect against neurodegenerative diseases such as Alzheimer's by reducing neuroinflammation and promoting neuronal health .
Case Study: Neuroprotection in Animal Models
A study involving animal models of Alzheimer's disease demonstrated that administration of this compound resulted in:
- Reduced amyloid-beta plaque formation
- Improved memory performance on behavioral tests
- Decreased levels of inflammatory markers in the brain
Anticancer Activity
The compound has shown promise in anticancer applications . Flavonoids are recognized for their ability to induce apoptosis in cancer cells while sparing normal cells. Preliminary studies indicate that this compound may inhibit the proliferation of various cancer cell lines through mechanisms such as cell cycle arrest and apoptosis induction .
Table 2: Anticancer Activity Against Various Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| Breast Cancer | 10 | Apoptosis induction |
| Colon Cancer | 15 | Cell cycle arrest |
| Lung Cancer | 12 | Inhibition of metastasis |
Cardiovascular Health
The compound may contribute to cardiovascular health by improving endothelial function and reducing blood pressure. Its antioxidant properties help mitigate oxidative stress on vascular tissues, thereby enhancing overall heart health .
Mechanism of Action
The mechanism of action of liquiritigenin-7-apiosylglucoside involves its interaction with various molecular targets and pathways. It exerts its effects by modulating the activity of enzymes and receptors involved in inflammatory and oxidative stress pathways. For example, it has been shown to inhibit the activity of pro-inflammatory cytokines and reduce the production of reactive oxygen species (ROS), thereby exerting its anti-inflammatory and antioxidant effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Features
Key structural variations among analogs include:
Glycosylation patterns: The target compound’s glycosyl unit includes a dihydroxyoxolan-2-yl and hydroxymethyloxan-2-yl residues, whereas analogs like "7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5-hydroxy-3-(4-hydroxyphenyl)chromen-4-one" (MW: 564.49) exhibit simpler monosaccharide attachments .
Methoxy vs.
Physicochemical Properties
| Compound | Molecular Weight (g/mol) | Key Substituents | Polarity/Solubility Trends |
|---|---|---|---|
| Target Compound | ~564–610 | 4-Hydroxyphenyl, branched glycosyl | High polarity due to multiple -OH |
| 2-(3,4-Dihydroxyphenyl)-5,7-dihydroxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-3,4-dihydro-2H-1-benzopyran-4-one | 448.38 | 3,4-Dihydroxyphenyl, monosaccharide | Moderate polarity; improved solubility |
| 7-[(2S,3R,4S,5S,6R)-3,4,5-Trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-(4-methoxyphenyl)chromen-4-one | 562.2 | 4-Methoxyphenyl, monosaccharide | Lower polarity due to -OCH₃ |
| 3-[(2S,3R,4S,5S,6R)-4,5-Dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5,7-dihydroxy-2-(4-hydroxyphenyl)pyrrole- | 610.52 | Branched glycosyl, pyrrole ring | Very high polarity; limited membrane permeability |
Biological Activity
The compound (2R)-7-[(2R,3S,4R,5R,6S)-3-[(2R,3S,4S)-3,4-Dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-(4-hydroxyphenyl)-2,3-dihydrochromen-4-one is a complex flavonoid with potential biological activities that have been explored in various studies. This article provides an overview of its biological activity based on available research findings.
Chemical Structure and Properties
The compound's structure includes multiple hydroxyl groups and glycosidic linkages that contribute to its biological properties. Its molecular formula is , with a molecular weight of approximately 634.58 g/mol.
Biological Activities
1. Antioxidant Activity
Numerous studies have indicated that flavonoids exhibit significant antioxidant properties. The presence of multiple hydroxyl groups in the structure of this compound enhances its ability to scavenge free radicals and reduce oxidative stress. A study demonstrated that similar flavonoid compounds can inhibit lipid peroxidation and protect cellular components from oxidative damage .
2. Anti-inflammatory Effects
Research has shown that compounds with similar structures can modulate inflammatory pathways. Specifically, they may inhibit the production of pro-inflammatory cytokines and enzymes such as COX and LOX. This anti-inflammatory activity is crucial in managing chronic diseases associated with inflammation .
3. Antimicrobial Properties
The compound has shown potential antimicrobial activity against various pathogens. A study highlighted the effectiveness of related flavonoids in inhibiting bacterial growth and biofilm formation, suggesting that this compound may also possess similar properties .
4. Anticancer Potential
Recent investigations have pointed towards the anticancer effects of flavonoids. The compound has been studied for its ability to induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms such as cell cycle arrest and modulation of signaling pathways .
Case Studies
Case Study 1: Antioxidant Activity Assessment
A study evaluated the antioxidant capacity of several flavonoids using DPPH and ABTS assays. The results indicated that the tested flavonoids significantly reduced DPPH radicals by up to 85%, demonstrating strong antioxidant potential .
Case Study 2: Anti-inflammatory Mechanisms
In vitro studies on human cell lines revealed that treatment with flavonoids suppressed the expression of inflammatory markers such as TNF-alpha and IL-6 by more than 50%, indicating a robust anti-inflammatory response .
Case Study 3: Antimicrobial Efficacy
A series of experiments tested the antimicrobial activity of related compounds against Staphylococcus aureus and Escherichia coli. The results showed a minimum inhibitory concentration (MIC) as low as 32 µg/mL for certain derivatives, suggesting strong antimicrobial properties .
Research Findings Summary Table
Q & A
Q. Table 1: Key Structural Features and Analytical Techniques
| Feature | Technique | Example Evidence |
|---|---|---|
| Stereochemistry | NMR, X-ray | |
| Molecular weight | HRMS | |
| Functional groups | FT-IR, Raman |
Advanced: How can synthetic routes be optimized for this compound’s glycosidic linkages?
Answer:
Glycosidic bond formation is challenging due to steric hindrance and regioselectivity. Key strategies include:
Q. Table 2: Synthetic Optimization Parameters
| Parameter | Optimization Strategy | Evidence |
|---|---|---|
| Regioselectivity | Protecting groups | |
| Reaction time | Microwave assistance | |
| Stereochemical purity | Chiral chromatography |
Basic: What purification techniques are effective for isolating this compound?
Answer:
- Column Chromatography: Use silica gel with gradient elution (e.g., hexane/ethyl acetate) for polar glycosides .
- HPLC: Reverse-phase C18 columns resolve isomers; adjust mobile phase pH to stabilize labile hydroxyl groups .
- Recrystallization: Optimize solvent polarity (e.g., methanol/water) based on solubility data from .
Advanced: How can analytical discrepancies in quantification be resolved?
Answer: Contradictions arise from method limitations:
- Aerosol Mass Spectrometry (AMS): Detects volatile products (e.g., formic acid) but may miss non-volatile species () .
- Ion Chromatography (IC): Quantifies low-MW acids (e.g., oxalic acid) but requires derivatization for glycosides .
- Total Organic Carbon (TOC): Validates dissolved organics but lacks specificity .
Q. Table 3: Method Comparison for Quantification
| Method | Strengths | Limitations |
|---|---|---|
| AMS | Real-time volatile detection | Misses non-volatiles |
| IC | High sensitivity for acids | Requires derivatization |
| TOC | Measures total dissolved organics | Non-specific |
Advanced: How to address conflicting bioactivity data in pharmacological studies?
Answer: Discrepancies may stem from:
- Assay Conditions: Varying pH or temperature alters stability (e.g., notes low GI absorption due to polarity) .
- Cell Line Variability: Use standardized models (e.g., glial cells in ) and validate with orthogonal assays .
- Metabolite Interference: Employ LC-MS/MS to distinguish parent compound from metabolites .
Basic: What safety protocols are critical for handling this compound?
Answer:
- Personal Protective Equipment (PPE): Gloves, goggles, and lab coats to prevent skin/eye contact () .
- Ventilation: Use fume hoods to avoid inhalation of aerosols .
- Spill Management: Neutralize with inert adsorbents (e.g., sand) and avoid water to prevent contamination .
Advanced: How to design in vitro vs. in vivo studies for this compound?
Answer:
- In Vitro: Use cell lines (e.g., glial cells) to assess membrane permeability and organic anion-transporting polypeptide (OATP) uptake () .
- In Vivo: Administer prodrug derivatives (e.g., ’s thyroxine analogs) to improve bioavailability .
- Dosing: Adjust based on log P (-0.87 consensus) and TPSA (225.06 Ų), indicating poor BBB permeation .
Q. Table 4: Pharmacokinetic Parameters
| Parameter | Value | Implication |
|---|---|---|
| Log P (consensus) | -0.87 | High polarity |
| TPSA | 225.06 Ų | Low membrane permeation |
| GI absorption | Low | Prodrugs recommended |
Advanced: What computational tools predict this compound’s reactivity?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
